

# Literature review of 6-Methoxyquinazolin-4-OL research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-Methoxyquinazolin-4-OL**

Cat. No.: **B097349**

[Get Quote](#)

An In-Depth Technical Guide to **6-Methoxyquinazolin-4-ol**: A Foundational Scaffold in Modern Drug Discovery

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **6-methoxyquinazolin-4-ol**, a heterocyclic compound that serves as a critical building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its pivotal role as a scaffold for developing potent kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

## Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.<sup>[1][2]</sup> Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, particularly the ATP-binding pocket of kinases. The synthesis of the quinazoline structure was first reported in 1903, and since then, its derivatives have been investigated for a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[1][2][3]</sup>

**6-Methoxyquinazolin-4-ol**, specifically, has emerged as a key intermediate in the synthesis of targeted cancer therapies.<sup>[4]</sup> Its structure allows for strategic modifications at various positions to enhance potency, selectivity, and pharmacokinetic properties, making it a cornerstone for developing next-generation enzyme inhibitors.<sup>[4][5]</sup>

## Physicochemical Characteristics and Synthesis

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in drug synthesis and development.

### Core Properties

**6-Methoxyquinazolin-4-ol**, also known as 6-methoxy-4(3H)-quinazolinone, is a solid at room temperature with the following key properties:

| Property          | Value                                                       | References                              |
|-------------------|-------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 19181-64-7                                                  | <a href="#">[4]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[4]</a> <a href="#">[6]</a> |
| Molecular Weight  | 176.17 g/mol                                                | <a href="#">[4]</a> <a href="#">[6]</a> |
| Melting Point     | 242-243°C                                                   | <a href="#">[4]</a>                     |
| Appearance        | Solid                                                       |                                         |
| Storage           | Room temperature, sealed in dry conditions                  | <a href="#">[4]</a>                     |

### General Synthesis Pathway

The synthesis of 6-substituted quinazolin-4-ones typically begins with appropriately substituted anthranilic acids. The following workflow illustrates a common synthetic route. The causality behind this choice of pathway lies in the commercial availability of starting materials and the high-yield nature of cyclization reactions with formamide.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **6-Methoxyquinazolin-4-ol**.

## Detailed Synthesis Protocol

This protocol describes a representative method for the laboratory-scale synthesis of **6-methoxyquinazolin-4-ol**.<sup>[7]</sup>

Objective: To synthesize **6-methoxyquinazolin-4-ol** via the condensation and cyclization of 2-amino-5-methoxybenzoic acid with formamide.

Materials:

- 2-amino-5-methoxybenzoic acid
- Formamide (reagent grade)
- Ethanol
- Deionized water
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Buchner funnel and filter paper

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, combine 10 mmol of 2-amino-5-methoxybenzoic acid with a three-fold molar excess of formamide.
- Heating: Place the flask in a heating mantle and heat the mixture to 120-140°C with continuous stirring. The reaction is heated to provide the activation energy needed for the condensation and subsequent intramolecular cyclization.
- Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, the product will precipitate out of the formamide solution.

- Isolation: Add 50 mL of cold deionized water to the flask to fully precipitate the product and to dissolve excess formamide. Collect the solid product by vacuum filtration using a Buchner funnel.
- Washing: Wash the collected solid twice with 20 mL portions of cold water, followed by a wash with 10 mL of cold ethanol to remove any remaining impurities. The use of cold solvents minimizes the loss of product due to dissolution.
- Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The final product should be a crystalline solid.
- Characterization: Confirm the identity and purity of the synthesized **6-methoxyquinazolin-4-ol** using techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and Melting Point analysis.

## Biological Activity and Therapeutic Relevance

**6-Methoxyquinazolin-4-ol** is rarely the final active pharmaceutical ingredient (API) but serves as a foundational scaffold for building highly active molecules. Its derivatives have shown a wide spectrum of biological activities.

## Kinase Inhibition: A Scaffold for Anticancer Agents

The most significant application of the **6-methoxyquinazolin-4-ol** core is in the development of kinase inhibitors for cancer therapy.<sup>[4]</sup> The quinazoline scaffold is a bioisostere of the adenine portion of ATP, allowing it to competitively bind to the ATP-binding site of various kinases, most notably the Epidermal Growth Factor Receptor (EGFR).

**Mechanism of Action:** EGFR Inhibition EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation, survival, and angiogenesis.<sup>[5]</sup> Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.<sup>[5][8]</sup>

Quinazoline-based inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, function as ATP-competitive inhibitors.<sup>[9][10]</sup> They occupy the ATP pocket in the EGFR kinase domain, preventing the phosphorylation of EGFR and blocking the downstream signaling cascade. The

6-methoxy group often plays a crucial role in orienting the molecule within the binding site and can be further functionalized to enhance potency and selectivity.[5]



[Click to download full resolution via product page](#)

Caption: Inhibition of EGFR signaling by quinazoline-based drugs.

## Biological Activity of Key Derivatives

The versatility of the **6-methoxyquinazolin-4-ol** scaffold is demonstrated by the potent activity of its derivatives against various targets.

| Derivative Class                        | Target / Activity                      | Potency (IC <sub>50</sub> ) | References |
|-----------------------------------------|----------------------------------------|-----------------------------|------------|
| 6-Arylureido-4-anilinoquinazolines      | EGFR Kinase                            | 11.66 - 867.1 nM            | [8]        |
| 4,7-disubstituted 8-methoxyquinazolines | HCT116 & HepG2 cells (Anticancer)      | 5.64 - 23.18 $\mu$ M        | [11]       |
| 6-alkynyl-4-anilinoquinazolines         | EGFR Kinase                            | As low as 14 nM             | [12]       |
| Quinazoline-hyrazones                   | S. aureus, B. subtilis (Antimicrobial) | 4 $\mu$ g/mL (MIC)          | [13]       |
| 4-benzylamino quinazolines              | PDE5 Inhibition                        | Potent & Selective          | [14]       |

## Antimicrobial and Other Activities

Beyond cancer, derivatives of the quinazoline scaffold have been explored for other therapeutic applications. Research has demonstrated that certain quinazolinone derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3][7][13][15] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[13] This highlights the scaffold's potential as a starting point for developing new classes of antibiotics to combat drug resistance.[15]

## Protocol: In Vitro EGFR Kinase Inhibition Assay

To evaluate the efficacy of newly synthesized derivatives of **6-methoxyquinolin-4-ol**, a robust in vitro kinase assay is essential.

**Objective:** To determine the IC<sub>50</sub> value of a test compound against EGFR tyrosine kinase.

**Principle:** This assay measures the amount of ATP consumed during the phosphorylation of a peptide substrate by the EGFR kinase. The amount of remaining ATP is quantified using a luciferase-based system, where light output is inversely proportional to kinase activity.

**Materials:**

- Recombinant human EGFR kinase enzyme
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP solution
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- Test compound (dissolved in DMSO)
- Kinase-Glo® Luminescent Kinase Assay kit (or equivalent)
- White, opaque 96-well plates
- Luminometer

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. This step is critical for generating a dose-response curve.
- Reaction Setup: To each well of a 96-well plate, add the following in order:
  - Kinase buffer.
  - Test compound dilution (or DMSO for control wells).
  - EGFR kinase enzyme and peptide substrate solution.
- Initiation of Reaction: Start the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibition can be accurately measured.
- Incubation: Incubate the plate at 30°C for 60 minutes. This allows the enzymatic reaction to proceed to a measurable extent in the control wells.

- **Detection:** Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
- **Measurement:** After a brief incubation to stabilize the luminescent signal, measure the light output using a luminometer.
- **Data Analysis:**
  - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the compound concentration.
  - Determine the  $IC_{50}$  value by fitting the data to a four-parameter logistic curve. The  $IC_{50}$  is the concentration of the inhibitor required to reduce enzyme activity by 50%.

## Future Perspectives and Conclusion

**6-Methoxyquinazolin-4-ol** is more than just a chemical intermediate; it is a validated and highly valuable scaffold in the landscape of drug discovery. Its proven success in the development of EGFR inhibitors has cemented the importance of the quinazoline core in targeting kinase-driven cancers.[5][10]

Future research will likely focus on several key areas:

- **Enhanced Selectivity:** Modifying the scaffold to create inhibitors that are highly selective for mutant forms of kinases (e.g., EGFR T790M or C797S) to overcome acquired drug resistance.[10][16]
- **Dual-Target Inhibitors:** Designing derivatives that can simultaneously inhibit multiple signaling pathways (e.g., EGFR and VEGFR-2) to provide a more comprehensive blockade of tumor growth and angiogenesis.[17]
- **New Therapeutic Areas:** Expanding the exploration of quinazoline derivatives for non-oncology applications, particularly in developing novel antimicrobial agents to address the growing threat of antibiotic resistance.[2][13]

In conclusion, the strategic importance of **6-methoxyquinazolin-4-ol** is undeniable. Its synthetic accessibility and the established structure-activity relationships of its derivatives provide a robust platform for the rational design of new, highly effective therapeutic agents. For medicinal chemists and drug development professionals, this compound remains a cornerstone of innovation.

## References

- EGFR Inhibitor|4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol. (n.d.). Google Cloud.
- **6-Methoxyquinazolin-4-ol**. (n.d.). MySkinRecipes.
- **6-Methoxyquinazolin-4-ol** | 19181-64-7. (n.d.). Sigma-Aldrich.
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (2022). Sains Malaysiana.
- Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (n.d.). National Institutes of Health.
- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.). National Institutes of Health.
- 6-Methoxy-2-methylquinazolin-4-ol | 51413-71-9. (n.d.). ChemScene.
- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (2007). Google Patents.
- Discovery of potent, selective, and orally bioavailable PDE5 inhibitor: Methyl-4-(3-chloro-4-methoxybenzylamino)-8-(2-hydroxyethyl)-7-methoxyquinazolin-6-ylmethylcarbamate (CKD 533). (2010). PubMed.
- A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkat USA.
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). PubMed.
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry.
- Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. (2012). PubMed.
- Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting  $\beta$ -catenin/TCF4 signaling pathway. (2022). National Institutes of Health.
- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. (n.d.). MDPI.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical Pharmacology Journal.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Institutes of Health.
- Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025). ResearchGate.
- 4-Hydroxy-6-methoxyquinazoline | CAS 19181-64-7. (n.d.). Santa Cruz Biotechnology.
- Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. (2007). PubMed.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
- Design, synthesis and biological evaluation of (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives as inhibitors of *Mycobacterium tuberculosis* bd oxidase. (n.d.). ResearchGate.
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed.
- **6-METHOXYQUINAZOLIN-4-OL** - Safety Data Sheet. (2025). ChemicalBook.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [arkat-usa.org](http://arkat-usa.org) [arkat-usa.org]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. 6-Methoxyquinazolin-4-ol [myskinrecipes.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. [scbt.com](http://scbt.com) [scbt.com]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]

- 8. *Frontiers* | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 9. [ukm.my](#) [ukm.my]
- 10. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting  $\beta$ -catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [mdpi.com](#) [mdpi.com]
- 14. Discovery of potent, selective, and orally bioavailable PDE5 inhibitor: Methyl-4-(3-chloro-4-methoxybenzylamino)-8-(2-hydroxyethyl)-7-methoxyquinazolin-6-ylmethylcarbamate (CKD 533) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review of 6-Methoxyquinazolin-4-OL research]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097349#literature-review-of-6-methoxyquinazolin-4-ol-research>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)